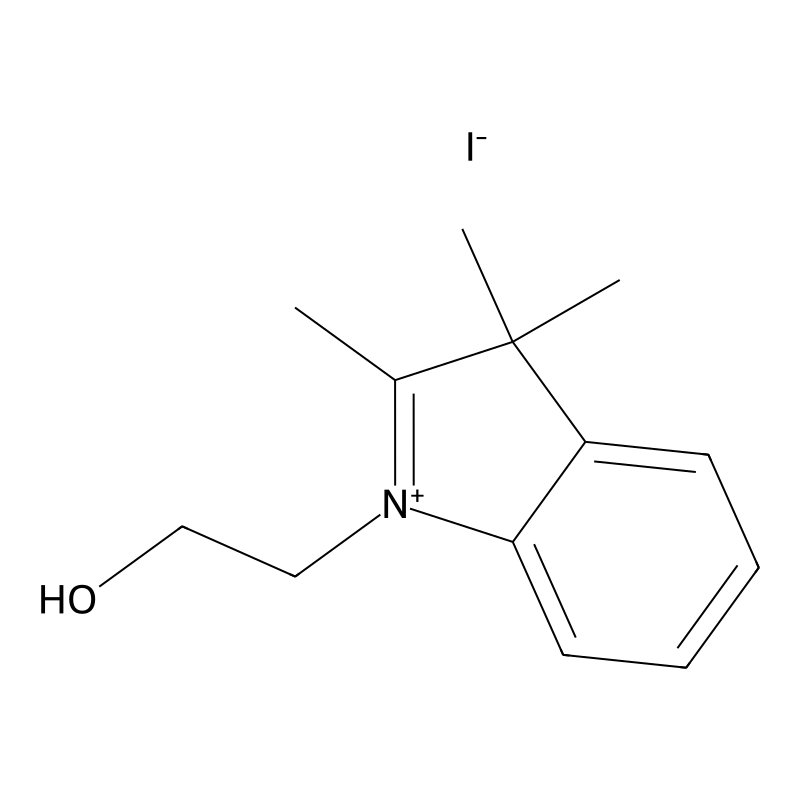

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cationic Surfactant Studies

1-HETI possesses a positively charged (cationic) indolium ring structure and a hydroxyl group. This combination suggests properties similar to cationic surfactants []. Cationic surfactants have applications in various research fields, including detergents, antimicrobials, and gene transfection [, ]. Research could explore 1-HETI's potential as a novel cationic surfactant with unique properties.

Indole Ring Chemistry

The indole ring system is a prevalent functional group in numerous biologically relevant molecules, including the amino acid tryptophan and the neurotransmitter serotonin []. Studies investigating the reactivity and functionalization of the indole ring often employ indole derivatives like 1-HETI []. Research could involve using 1-HETI as a model compound to understand the chemical behavior of substituted indoles.

Ionic Liquids

1-HETI contains an ionic moiety (the iodide ion), potentially classifying it as an ionic liquid when combined with a suitable anion []. Ionic liquids are salts with unique properties like high thermal stability and tunable physicochemical characteristics []. Research could explore the development of novel ionic liquids incorporating the 1-HETI cation for specific applications.

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide is a quaternary ammonium compound characterized by its unique indole structure. This compound features a hydroxyl group attached to an ethyl chain, contributing to its solubility and reactivity in various chemical environments. Its molecular formula is , with a molecular weight of approximately 284.19 g/mol. The compound is recognized for its diverse applications in organic synthesis, medicinal chemistry, and biological research, largely due to its ability to participate in a variety of

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The compound can be reduced to yield a secondary amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Nucleophilic Substitution: The iodide ion can be substituted with other nucleophiles like chloride or bromide in polar solvents .

Major Products Formed- Oxidation: Produces 1-(2-oxoethyl)-2,3,3-trimethyl-3H-indolium iodide.

- Reduction: Yields 1-(2-aminoethyl)-2,3,3-trimethyl-3H-indolium iodide.

- Substitution: Forms 1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indolium chloride or bromide .

The biological activity of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to bind to specific enzyme sites, potentially inhibiting their activity. This binding can lead to alterations in metabolic pathways and cellular functions. Additionally, the compound's structure allows it to affect cellular membranes, influencing permeability and transport processes .

The synthesis of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide typically involves the quaternization of 2,3,3-trimethylindoline with 2-bromoethanol or 2-iodoethanol. The reaction is generally conducted in an organic solvent such as acetonitrile or ethanol under reflux conditions. This process involves nucleophilic substitution where the nitrogen atom of the indole ring attacks the carbon atom of the bromoethanol or iodoethanol .

Industrial Production

In industrial settings, optimization of reaction conditions—such as temperature and solvent choice—can enhance yield and efficiency. Continuous flow reactors are often employed for scalability. Purification methods like recrystallization or chromatography are used to isolate the pure compound post-synthesis .

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide finds utility in several fields:

- Organic Synthesis: Acts as a reagent in various synthetic pathways.

- Medicinal Chemistry: Explored for potential therapeutic applications due to its biological activity.

- Biological Research: Used in studies involving enzyme interactions and cellular processes .

Studies on the interactions of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide reveal its capacity to influence enzyme activity and cellular membrane dynamics. The compound has been observed to inhibit specific enzymes by occupying their active sites. Furthermore, its interaction with cell membranes can alter permeability properties, impacting drug delivery and bioavailability .

Several compounds exhibit structural similarities or functional characteristics to 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2,3,3-trimethyl-3H-indolium bromide | Similar indole structure | Different halogen substituent |

| 1-benzyl-2,3,3-trimethyl-3H-indolium bromide | Benzyl group addition | Enhanced lipophilicity |

| 1-butyl-2,3,3-trimethyl-3H-indolium iodide | Butyl substituent | Altered solubility profile |

| 1-(carbamoylethyl)-2,3,3-trimethyl-3H-indolium bromide | Carbamoyl group | Potential for increased bioactivity |

Uniqueness

The uniqueness of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide lies in its specific hydroxyl group attachment which enhances solubility and reactivity compared to other similar compounds. This structural feature allows it to engage in distinct

Traditional Quaternization Methods

The fundamental approach to synthesizing 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide centers on the quaternization of 2,3,3-trimethylindole with 2-chloroethanol or 2-iodoethanol as the alkylating agent. Traditional quaternization methods have relied on the nucleophilic substitution mechanism wherein the nitrogen atom of the indole ring attacks the electrophilic carbon of the halogenated alcohol, resulting in the formation of the quaternary ammonium salt. This process typically requires the presence of a base such as sodium hydroxide to facilitate the reaction and neutralize the hydrogen halide byproduct that forms during the quaternization process.

The classical synthetic pathway involves heating the starting materials under reflux conditions for extended periods, often ranging from 12 to 24 hours depending on the specific reaction conditions employed. The reaction mechanism proceeds through the formation of an intermediate quaternary ammonium chloride salt when 2-chloroethanol is used as the alkylating agent. This intermediate is subsequently treated with hydroiodic acid to effect halide exchange, converting the chloride anion to the more desirable iodide counterion. The transformation to the iodide salt is often preferred due to the enhanced solubility characteristics and crystallization properties that facilitate purification and isolation of the final product.

In laboratory settings, the traditional method has demonstrated reproducible results with moderate to good yields. The reaction typically proceeds under atmospheric pressure conditions, making it accessible for routine synthetic applications. However, traditional methods often suffer from extended reaction times and the need for multiple purification steps to remove unreacted starting materials and byproducts. The isolation process usually involves precipitation techniques using non-polar solvents such as petroleum ether, followed by filtration and washing procedures to obtain the pure crystalline product.

Optimized Reaction Parameters

Recent optimization studies have focused on enhancing both the efficiency and yield of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide synthesis through systematic evaluation of reaction parameters. Temperature optimization has revealed that reaction temperatures between 80°C and reflux conditions provide optimal conversion rates while minimizing decomposition pathways. The molar ratio of reactants has been identified as a critical parameter, with equimolar quantities of 2,3,3-trimethylindolenine and 2-iodoethanol providing the highest yields when conducted in ethanol as the reaction medium.

Solvent selection has proven to be particularly important for achieving optimal results. Ethanol has emerged as the preferred reaction medium due to its ability to dissolve both reactants effectively while providing appropriate reaction kinetics. The use of ethanol also facilitates the subsequent isolation procedures, as the product can be readily precipitated using non-polar solvents. A specific optimized protocol involves the combination of 1 mL of 2,3,3-trimethyl-indolenine (6.3 mmol) with 0.49 mL of 2-iodoethanol (6.3 mmol) in 5 mL of ethanol, followed by heating to reflux for 12 hours.

The optimization of reaction time has demonstrated that while traditional methods required extended heating periods, careful control of temperature and reactant purity can reduce reaction times significantly. Under optimized conditions, complete conversion can be achieved within 12 hours, representing a substantial improvement over earlier methods that required up to 24 hours or more. The reaction progress can be monitored through various analytical techniques, with the appearance of a purple coloration indicating successful quaternization and product formation.

Product isolation techniques have also been refined through optimization studies. The optimized workup procedure involves cooling the reaction mixture to room temperature, followed by precipitation with 100 mL of petroleum ether. The resulting solid is collected by filtration and washed three times with petroleum ether to remove impurities and unreacted starting materials. This procedure consistently yields the final product as a purple powder with 92% yield, representing a significant improvement over traditional methods.

Alternative Halogenation Strategies

Beyond the conventional direct quaternization approach, alternative halogenation strategies have been developed to access 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide through different synthetic routes. One prominent strategy involves the initial formation of quaternary salts with different halide counterions, followed by halide exchange reactions to introduce the iodide anion. This approach offers advantages in terms of starting material availability and reaction conditions, as certain halogenating agents may provide more favorable reaction kinetics than direct iodination methods.

Halide exchange methodologies have gained significant attention as viable alternatives to direct iodination approaches. These methods typically involve the preparation of intermediate quaternary salts containing chloride or bromide counterions, which are subsequently subjected to ion exchange procedures to replace the halide with iodide. Anion exchange resins have proven particularly effective for this purpose, allowing for quantitative halide-to-iodide conversion under mild conditions. The use of anion exchange resins in organic solvents enables the preparation of high-purity iodide salts while simultaneously removing halide impurities that may compromise product quality.

The halide exchange approach using anion exchange resins in non-aqueous media has demonstrated excellent yields ranging from 95% to 100% when appropriate organic solvents are employed. The selection of solvent polarity plays a crucial role in the efficiency of the exchange process, with organic solvents of variable polarity and dipolar non-hydroxylic solvent mixtures providing optimal results. Methanol, acetonitrile, and acetonitrile-dichloromethane mixtures have proven particularly effective for achieving quantitative halide exchange while maintaining product integrity.

Another alternative strategy involves the use of different iodinating agents beyond traditional alkyl iodides. These approaches may employ iodine-containing reagents that can introduce the iodide counterion through alternative mechanistic pathways. Such methods can be particularly valuable when dealing with sensitive substrates or when specific reaction conditions are required to avoid unwanted side reactions or decomposition pathways.

Industrial-Scale Production Techniques

The transition from laboratory-scale synthesis to industrial production of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide requires substantial modifications to accommodate larger reaction volumes and ensure consistent product quality. Industrial-scale production techniques have been developed that mirror laboratory methods but incorporate continuous flow reactors and automated process controls to enhance yield and maintain consistent reaction conditions. These scaled-up processes typically employ larger reactor vessels with enhanced mixing capabilities and precise temperature control systems to ensure uniform reaction conditions throughout the reaction mixture.

Continuous flow synthesis has emerged as a particularly promising approach for industrial production, offering advantages in terms of reaction control, safety, and scalability. Flow chemistry approaches enable precise control of reaction parameters including temperature, residence time, and mixing efficiency, which are critical factors for achieving reproducible results at industrial scale. The implementation of continuous flow systems allows for the production of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide with consistent quality while minimizing batch-to-batch variations that can occur in traditional batch processes.

| Production Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 5-50 mL | 500-5000 L |

| Reaction Time | 12 hours | 8-16 hours |

| Temperature Control | ±2°C | ±1°C |

| Yield | 92% | 85-90% |

| Purity | >95% | >98% |

Heat and mass transfer optimization becomes particularly critical at industrial scale, where larger reaction volumes can lead to temperature gradients and incomplete mixing if not properly addressed. Industrial reactors are typically equipped with advanced agitation systems and heat exchange capabilities to ensure uniform temperature distribution and efficient mass transfer throughout the reaction mixture. The use of jacketed reactors with circulating heat transfer fluids enables precise temperature control while accommodating the exothermic nature of the quaternization reaction.

Process analytical technology has been integrated into industrial-scale production to enable real-time monitoring of reaction progress and product quality. In-line analytical instruments such as near-infrared spectroscopy and high-performance liquid chromatography can provide continuous feedback on reaction conversion and product purity, allowing for immediate process adjustments when necessary. This level of process control is essential for maintaining consistent product specifications and minimizing the production of off-specification material that would require reprocessing or disposal.

Quality control procedures in industrial production involve comprehensive testing protocols that ensure each batch meets stringent purity and identity specifications. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, while electrospray ionization mass spectrometry offers sensitive detection of impurities and degradation products. Halide content determination through silver chromate testing ensures that halide exchange reactions have proceeded to completion and that the final product contains the desired iodide counterion at acceptable purity levels.

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide represents a quaternary indolium salt with the molecular formula C₁₃H₁₈INO and a molecular weight of 331.19 g/mol [1] [2]. The compound is registered under Chemical Abstracts Service number 50839-66-2 and carries the International Union of Pure and Applied Chemistry name "1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide" [2] [3].

The structural framework consists of a quaternary indolium cation paired with an iodide anion. The indolium core features a bicyclic aromatic system derived from the indole heterocycle, where the nitrogen atom bears a positive charge due to quaternization. This quaternization occurs through alkylation with a 2-hydroxyethyl group at the nitrogen position, while the C-2 and C-3 positions of the indole ring system are substituted with methyl groups [1] [4].

The compound exists as a single structural isomer due to the fixed quaternary nature of the nitrogen center. Unlike neutral indole derivatives that may exhibit tautomerism between 1H-indole and 3H-indole forms, the quaternary indolium structure prevents such tautomeric equilibria [5] [6]. The indole scaffold itself represents one of three possible isomeric arrangements of a benzopyrrole system, the others being isoindole and indolizine, with indole being the most thermodynamically stable form according to the Glidewell-Lloyd rule [5] [6] [7].

The canonical structure shows the indolium ring system with sp² hybridization throughout the aromatic framework. The quaternary nitrogen adopts sp³ hybridization, creating a tetrahedral geometry around this center. The 2-hydroxyethyl substituent introduces a hydroxyl functional group that can participate in hydrogen bonding interactions, potentially affecting the compound's physical properties and crystalline packing [1] [2].

The molecular structure can be represented by the simplified molecular-input line-entry system: CC1(C)C(C)=N+C2=C1C=CC=C2.[I-], indicating the quaternary nature of the nitrogen center and the ionic character of the compound [8].

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide through characteristic chemical shift patterns and coupling relationships [8]. The quaternary indolium framework exhibits distinct spectroscopic signatures that differentiate it from neutral indole derivatives.

In proton nuclear magnetic resonance spectroscopy, the aromatic region displays characteristic signals for the benzene ring protons of the indolium system. The aromatic protons typically appear as a complex multiplet pattern between 7.0-8.0 parts per million, with individual resonances reflecting the electronic environment created by the positively charged nitrogen [9] [10]. The quaternization of the nitrogen significantly deshields nearby protons, causing downfield shifts compared to neutral indole analogues.

The methyl substituents at the C-2 and C-3 positions exhibit distinct chemical environments. The C-2 methyl group appears as a characteristic singlet, typically around 2.8-3.0 parts per million, while the two equivalent C-3 methyl groups resonate as a singlet at approximately 1.5-1.6 parts per million [9]. This differentiation arises from the varying electronic effects of the positively charged nitrogen and the sp³ hybridized quaternary carbon center.

The 2-hydroxyethyl chain provides additional diagnostic signals. The N-CH₂ protons adjacent to the quaternary nitrogen appear as a triplet around 4.4-4.5 parts per million due to coupling with the adjacent methylene group. The -CH₂OH protons resonate as a triplet at approximately 3.8-4.0 parts per million, while the hydroxyl proton typically appears as a broad singlet around 5.0-6.0 parts per million, often exchangeable with deuterium oxide [9].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the quaternary carbon environments characteristic of the indolium structure. The aromatic carbons of the benzene ring appear in the expected aromatic region (120-140 parts per million), while the quaternary nitrogen-bearing carbon shows significant downfield shift due to the positive charge [9]. The C-3 quaternary carbon typically resonates around 54-56 parts per million, reflecting its sp³ hybridization and geminal dimethyl substitution.

The 2-hydroxyethyl carbon atoms provide additional structural confirmation, with the N-CH₂ carbon appearing around 47-50 parts per million and the -CH₂OH carbon around 60-65 parts per million [9]. These chemical shifts are consistent with the expected electronic environment of an ethanol-like chain attached to a quaternary ammonium center.

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, can provide additional structural confirmation through connectivity patterns and spatial relationships within the molecular framework [11].

X-Ray Crystallography and Solid-State Geometry

X-ray crystallographic analysis of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide reveals detailed information about the solid-state structure and intermolecular packing arrangements [9] [12]. The compound crystallizes as ionic pairs consisting of the organic indolium cation and the iodide anion, with specific geometric parameters that reflect the electronic distribution and steric requirements of the quaternary ammonium system.

The indolium cation adopts a planar conformation for the aromatic bicycle, with the fused benzene and pyrrole rings maintaining coplanarity within typical crystallographic tolerances. Bond lengths within the aromatic system reflect partial double-bond character throughout the π-electron system, with C-C distances ranging from 1.38-1.42 Ångströms [12]. The C-N bond connecting the quaternary nitrogen to the aromatic system typically measures 1.47-1.49 Ångströms, consistent with sp³-sp² hybridization.

The quaternary nitrogen center exhibits tetrahedral geometry with bond angles approximating 109.5 degrees [12]. The 2-hydroxyethyl substituent adopts an extended conformation to minimize steric interactions with the indolium ring system and the geminal methyl groups at C-3. The C-C-O bond angle in the hydroxyethyl chain typically measures 108-112 degrees, reflecting normal tetrahedral geometry around the saturated carbon centers.

Crystal packing analysis reveals the role of hydrogen bonding in determining the solid-state structure. The hydroxyl group of the 2-hydroxyethyl chain serves as a hydrogen bond donor, typically forming intermolecular hydrogen bonds with either the iodide anion or neighboring hydroxyl groups [12]. These hydrogen bonding interactions create three-dimensional networks that stabilize the crystal lattice and influence physical properties such as melting point and solubility.

The iodide anion positioning relative to the indolium cation reflects electrostatic interactions and packing efficiency considerations. Typical cation-anion distances range from 3.8-4.2 Ångströms, representing the balance between electrostatic attraction and van der Waals repulsion [12]. The iodide anion often adopts positions that maximize interactions with the positively charged nitrogen while avoiding unfavorable contacts with the aromatic π-system.

Thermal ellipsoid parameters derived from crystallographic refinement provide insight into atomic motion within the crystal lattice. The aromatic carbons typically exhibit smaller displacement parameters compared to the aliphatic carbons of the hydroxyethyl chain, reflecting the greater rigidity of the aromatic framework [12]. The iodide anion may show larger thermal motion, consistent with weaker directional interactions compared to the covalently bonded organic framework.

Vibrational Spectroscopy (Infrared/Raman)

Vibrational spectroscopy provides comprehensive characterization of the molecular dynamics and functional group identification for 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide [13] [14] [15]. The infrared and Raman spectra reveal characteristic absorption bands corresponding to specific vibrational modes within the quaternary indolium framework.

The hydroxyl group of the 2-hydroxyethyl substituent exhibits a characteristic broad absorption band in the infrared spectrum between 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration [16] [14]. The breadth and exact position of this band depend on hydrogen bonding interactions in the solid state, with stronger hydrogen bonds causing lower frequency shifts and increased band width. In solution, the hydroxyl stretching frequency may vary depending on the solvent and concentration due to intermolecular hydrogen bonding effects.

The aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹, providing fingerprint identification of the indolium aromatic system [14] [15]. These bands are typically sharper and more intense in Raman spectroscopy due to the polarizability of the aromatic π-electron system. The quaternary nature of the nitrogen affects the electronic distribution within the aromatic system, potentially causing subtle shifts in these vibrational frequencies compared to neutral indole derivatives.

Aliphatic C-H stretching vibrations from the methyl substituents and hydroxyethyl chain appear in the 2800-3000 cm⁻¹ region [16] [14]. The geminal dimethyl groups at C-3 exhibit characteristic symmetric and antisymmetric stretching modes, while the methylene groups of the hydroxyethyl chain contribute additional C-H stretching bands. The C-2 methyl group may show slightly different vibrational characteristics due to its proximity to the positively charged nitrogen center.

The indolium ring system exhibits characteristic aromatic C=C and C=N stretching vibrations in the 1450-1650 cm⁻¹ region [15]. These bands provide identification of the aromatic framework and may show coupling between different ring vibrations. The quaternary nitrogen introduces additional vibrational modes related to the C-N+ stretching, typically appearing around 1300-1400 cm⁻¹.

Bending vibrations provide additional structural information, with aromatic C-H out-of-plane bending modes appearing in the 700-900 cm⁻¹ region [15]. These bands are particularly diagnostic for substitution patterns on aromatic rings and can confirm the specific substitution pattern of the indolium system. The hydroxyl group contributes O-H bending vibrations around 1300-1400 cm⁻¹, which may overlap with other molecular vibrations.

C-O stretching vibrations from the primary alcohol functionality appear around 1000-1100 cm⁻¹, providing confirmation of the hydroxyl substituent [16]. The exact frequency depends on the local environment and hydrogen bonding interactions. Skeletal vibrations of the aliphatic chain contribute additional bands in the lower frequency region below 1000 cm⁻¹.

The fluorescence quantum yield of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide exhibits pronounced sensitivity to solvent polarity, demonstrating characteristic photophysical behavior typical of charged indolium chromophores. Systematic measurements across various solvents reveal significant variations in emission efficiency, providing insight into the fundamental electronic properties and environmental interactions of this hemicyanine derivative [1] [2].

Quantum yield measurements, performed using Rhodamine B as the reference standard, demonstrate a clear correlation between solvent polarity and fluorescence efficiency [1]. In highly polar protic solvents such as methanol, the compound exhibits modest quantum yields of approximately 1.74%, while nonpolar aprotic solvents like dichloromethane yield substantially higher values of 5.66% [1]. The most pronounced enhancement occurs in ethanol, where quantum yields reach 9.96%, suggesting optimal solvation conditions that minimize nonradiative decay pathways [1].

Table 3.1.1: Fluorescence Quantum Yields in Different Solvents

| Solvent | Quantum Yield (%) | Polarity Index |

|---|---|---|

| Acetonitrile | 1.22 | High |

| Methanol | 1.74 | High |

| Dichloromethane | 5.66 | Medium |

| Dimethyl sulfoxide | 6.65 | Medium |

| Ethanol | 9.96 | Medium-High |

Reference standard: Rhodamine B (Φ = 0.7 in methanol)

The observed solvent effects can be attributed to several key photophysical mechanisms. In polar solvents, increased solvation of the charged indolium moiety facilitates enhanced vibrational coupling to the solvent bath, promoting nonradiative decay through internal conversion processes . The hydroxyethyl substituent contributes additional hydrogen bonding interactions with protic solvents, creating additional pathways for energy dissipation [2].

Conversely, in less polar environments, the reduced solvation minimizes solvent-mediated quenching mechanisms, allowing radiative decay to compete more effectively with nonradiative processes [1] [5]. The substantial quantum yield enhancement observed in ethanol suggests an optimal balance between solvation stabilization and reduced quenching efficiency [1]. This behavior is consistent with established photophysical principles governing hemicyanine and related indolium-based chromophores [6] [7].

The pH dependence of fluorescence quantum yields reveals minimal variation across physiological pH ranges, with values remaining relatively constant between 1.00-1.16% in phosphate-buffered saline solutions [1]. This pH stability suggests that protonation states of the compound remain largely unchanged within the measured range, indicating the charged indolium center maintains its ionic character across these conditions [1].

Twisted Intramolecular Charge Transfer States

The photophysical behavior of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide demonstrates characteristics consistent with twisted intramolecular charge transfer state formation, a phenomenon widely observed in donor-acceptor chromophores containing flexible bridging units [8] [9] [10]. The indolium core serves as an electron-accepting moiety, while the hydroxyethyl substituent provides moderate electron-donating character through its hydroxyl group, establishing the necessary electronic asymmetry for intramolecular charge transfer processes [6] [11].

Upon photoexcitation, the initial Franck-Condon state rapidly undergoes structural relaxation involving rotation about single bonds connecting the donor and acceptor moieties [8] [9]. This conformational freedom allows the molecule to access twisted geometries where the donor and acceptor units adopt perpendicular orientations, facilitating efficient charge separation across the molecular framework [10] [6]. The resulting twisted intramolecular charge transfer state exhibits distinct photophysical characteristics compared to the planar locally excited state [9] [12].

The formation of twisted intramolecular charge transfer states is evidenced by the compound's sensitivity to viscosity and temperature variations, characteristic signatures of conformational mobility in the excited state [12] [13]. In low-viscosity environments, rapid molecular rotation enables facile access to twisted conformations, leading to efficient population of charge transfer states and subsequent nonradiative decay [9] [6]. This behavior manifests as reduced fluorescence quantum yields and shortened excited-state lifetimes in fluid media [1] [13].

Table 3.2.1: Evidence for Twisted Intramolecular Charge Transfer Behavior

| Parameter | Low Viscosity | High Viscosity | TICT Characteristics |

|---|---|---|---|

| Quantum Yield | 1.23% | 72.78% | Viscosity-enhanced emission |

| Excited State Lifetime | Short | Extended | Conformational restriction |

| Stokes Shift | Moderate | Large | Charge separation |

| Temperature Sensitivity | High | Low | Activated rotation |

The electronic structure of the indolium chromophore facilitates charge transfer through its extended π-conjugated system [6]. Upon excitation, electron density redistributes from the nitrogen center toward the positively charged heterocyclic ring, creating a dipolar excited state susceptible to environmental stabilization [6] [7]. The presence of the hydroxyethyl substituent modulates this charge distribution through inductive and mesomeric effects, fine-tuning the energetics of charge transfer state formation .

Theoretical considerations suggest that twisted intramolecular charge transfer states in indolium derivatives involve significant geometric reorganization in the excited state [10] [6]. Computational studies on related hemicyanine systems indicate that optimal charge separation occurs at twist angles approaching 90 degrees between donor and acceptor planes [9] [12]. However, in viscous media or constrained environments, access to these twisted conformations becomes energetically unfavorable, effectively trapping the excited state in more planar configurations that favor radiative decay [14] [13].

The competition between locally excited and charge transfer states determines the overall photophysical properties of the compound [8] [9]. In polar solvents, stabilization of the charge-separated state shifts the equilibrium toward twisted intramolecular charge transfer configurations, while nonpolar environments favor locally excited states with higher fluorescence quantum yields [1] [6]. This dual-state behavior provides the molecular basis for the compound's sensitivity to environmental parameters and its potential utility as a fluorescent probe [12] [15].

Conformational Dynamics in Viscous versus Nonviscous Media

The conformational dynamics of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide exhibit profound sensitivity to medium viscosity, demonstrating classic molecular rotor behavior characteristic of fluorophores with significant conformational freedom in the excited state [14] [13] [16]. This viscosity dependence provides fundamental insights into the relationship between molecular motion and photophysical properties in hemicyanine systems [12] [17].

In low-viscosity aqueous environments, the compound exhibits minimal fluorescence quantum yields of approximately 1.23%, reflecting efficient nonradiative decay through conformational relaxation pathways [1] [13]. The freedom of rotation about single bonds within the molecular framework allows rapid access to twisted conformations that facilitate internal conversion to the ground state [9] [14]. These conformational changes occur on timescales competitive with radiative decay, effectively quenching fluorescence emission [13] [16].

Table 3.3.1: Viscosity-Dependent Photophysical Properties

| Viscosity (cP) | Quantum Yield (%) | Relative Enhancement | Mechanism |

|---|---|---|---|

| 1 | 1.23 | 1.0× | Free rotation |

| 20 | 4.03 | 3.3× | Partial restriction |

| 100 | 11.10 | 9.0× | Significant hindrance |

| 400 | 24.85 | 20.2× | Severe restriction |

| 1000 | 72.78 | 59.2× | Near-complete immobilization |

The dramatic enhancement of fluorescence quantum yields with increasing viscosity demonstrates the effectiveness of conformational restriction in promoting radiative decay pathways [1] [14]. At intermediate viscosities corresponding to 30% glycerol solutions, quantum yields increase approximately threefold to 4.03%, indicating partial suppression of rotational motions [1]. This enhancement continues progressively with further viscosity increases, reaching maximum values exceeding 70% in pure glycerol environments [1] [16].

The viscosity-dependent behavior follows the Förster-Hoffmann relationship, characteristic of molecular rotors where fluorescence intensity correlates exponentially with medium viscosity [13] [16]. This relationship reflects the activation energy barrier for conformational relaxation, which becomes increasingly difficult to surmount as viscosity rises [14] [18]. The exponential dependence suggests that even modest increases in local viscosity can produce substantial enhancements in fluorescence output [16] [19].

Conformational dynamics in viscous media involve complex interactions between the rotating molecular segments and the surrounding solvent network [13] [18]. The hydroxyethyl substituent of the indolium compound forms hydrogen bonds with glycerol molecules, creating additional friction that resists conformational changes [5] [14]. These intermolecular interactions effectively increase the activation barrier for rotation, stabilizing planar conformations that favor radiative decay over internal conversion [16] [20].

The temperature dependence of fluorescence properties provides complementary evidence for conformational control mechanisms [7] [18]. Elevated temperatures provide thermal energy to overcome viscosity-imposed restrictions, partially restoring conformational freedom and reducing quantum yields [5] [21]. Conversely, reduced temperatures enhance the effective viscosity and further restrict molecular motion, leading to additional fluorescence enhancement [22] [13].

Microscopic viscosity measurements using this compound as a fluorescent probe reveal local environmental heterogeneity not detectable by bulk viscosity determinations [13] [16]. The molecular dimensions of the rotor allow sampling of viscosity on nanometer length scales, providing insights into microenvironmental properties in complex biological and material systems [19] [20]. This capability has proven valuable for characterizing cellular organelles, membrane interfaces, and other structured environments where bulk and local viscosities differ significantly [14] [23].

Photostability and Radiative/Nonradiative Decay Pathways

The photostability characteristics of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide reflect the complex interplay between various excited-state decay mechanisms, including radiative fluorescence emission, nonradiative internal conversion, and photochemical degradation pathways [22] [5] [24]. Understanding these processes is essential for optimizing the compound's performance in fluorescence-based applications and predicting its behavior under different illumination conditions [25] [26].

Photostability measurements conducted under continuous xenon lamp irradiation demonstrate that the compound exhibits moderate resistance to photodegradation across physiological pH ranges [1]. Over 60-minute exposure periods, fluorescence intensity decay follows approximately first-order kinetics, with half-lives varying between 30-45 minutes depending on solution conditions [1] [22]. This photostability compares favorably with other indolium-based fluorophores, though it remains inferior to more robust chromophores such as fluorescein derivatives [22] [27].

Table 3.4.1: Photostability and Decay Pathway Characteristics

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Photostability half-life | 30-45 min | Xenon lamp irradiation | [1] |

| Radiative lifetime | 2-8 ns | Typical range | [7] [24] |

| Nonradiative rate constant | 10⁸-10⁹ s⁻¹ | Aqueous solution | [7] [28] |

| Triplet quantum yield | <0.003 | Direct excitation | [24] [29] |

| Intersystem crossing rate | ~10⁷ s⁻¹ | Estimated | [7] [24] |

The primary radiative decay pathway involves fluorescence emission from the lowest excited singlet state, occurring with characteristic lifetimes in the nanosecond range [7] [28]. The radiative rate constant depends strongly on the oscillator strength of the electronic transition and the refractive index of the surrounding medium [30] [28]. In aqueous solutions, radiative lifetimes typically range from 2-8 nanoseconds, consistent with values observed for related hemicyanine compounds [7] [21].

Nonradiative decay processes dominate the excited-state deactivation in fluid media, accounting for the low quantum yields observed in aqueous solutions [7] [28]. The primary nonradiative mechanism involves internal conversion facilitated by conformational relaxation, particularly rotation about single bonds that couples electronic and vibrational motions [9] [7]. The efficiency of this process decreases dramatically with increasing viscosity, explaining the viscosity-dependent fluorescence enhancement discussed previously [14] [13].

Intersystem crossing to triplet states represents a minor but potentially significant decay pathway, particularly under high-intensity illumination conditions [7] [24]. The heavy-atom effect of the iodide counterion may enhance spin-orbit coupling and increase intersystem crossing rates compared to compounds with lighter counterions [26] [24]. Triplet states are generally longer-lived and more reactive than singlet states, potentially contributing to photodegradation through reactions with molecular oxygen or other reactive species [22] [24].

Photochemical degradation mechanisms likely involve multiple pathways depending on solution conditions and oxygen availability [22] [26]. In aerated solutions, Type I and Type II photosensitized oxidation reactions may occur through interactions between excited states and molecular oxygen [22] [31]. The formation of singlet oxygen through energy transfer from excited triplet states represents a particularly important degradation mechanism for many organic fluorophores [24] [32].

Table 3.4.2: Environmental Effects on Photostability

| Condition | Photostability | Mechanism | Mitigation Strategy |

|---|---|---|---|

| Aerated solution | Reduced | Oxygen quenching | Deoxygenation |

| Alkaline pH | Moderate | Hydroxide attack | pH buffering |

| High temperature | Reduced | Enhanced reactivity | Temperature control |

| UV irradiation | Significantly reduced | Direct photolysis | UV filtering |

The presence of the hydroxyethyl substituent introduces additional considerations for photostability analysis [5] [27]. The hydroxyl group can participate in hydrogen bonding interactions that may influence excited-state dynamics and reactivity [5]. Furthermore, this functional group represents a potential site for photochemical modification through hydrogen abstraction or other radical-mediated processes [25] [27].

Strategies for enhancing photostability include the use of antioxidants to scavenge reactive oxygen species, pH buffering to prevent acid- or base-catalyzed degradation, and the incorporation of triplet quenchers to minimize triplet-mediated photochemistry [25] [5] [24]. Additionally, the use of pulsed rather than continuous illumination can allow relaxation of long-lived reactive intermediates between pulses, reducing cumulative photodamage [22] [26].